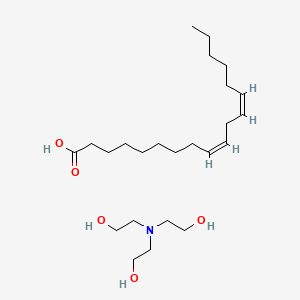

Triethanolamine linoleate

Description

Historical Context of Esteramine Surfactants in Academic Inquiry

The study of surfactants, or surface-active agents, has a history stretching from the ancient discovery of soap to the development of sophisticated synthetic molecules in the 20th century. medcraveonline.comcesio.eu Within this broad field, ester-containing surfactants, particularly those also featuring amine groups (esteramines), gained prominence as researchers sought more effective and environmentally benign alternatives to traditional surfactants. nih.gov

The development of esterquats (quaternized fatty acid triethanolamine (B1662121) esters) marked a significant milestone. jst.go.jp In the latter part of the 20th century, growing environmental awareness and regulations pushed the chemical industry away from poorly biodegradable surfactants, such as certain quaternary ammonium (B1175870) compounds, which were found to persist in the environment. nih.govresearchgate.net This shift catalyzed academic and industrial research into cleavable surfactants. The inclusion of ester linkages in the molecular structure was identified as a key feature that significantly improves the kinetics of biodegradation through hydrolysis. jst.go.jpresearchgate.netmdpi.com

Triethanolamine-based esterquats became primary ingredients in products like fabric softeners in Europe and have since been adopted globally. mdpi.com The academic inquiry into these compounds has focused on optimizing their synthesis, understanding their structure-property relationships, and expanding their applications, driven by the dual goals of high performance and environmental compatibility. mdpi.comkao.comnih.gov The use of renewable feedstocks, such as vegetable oils and fatty acids, to produce these surfactants further solidified their position in the trend towards green chemistry. nih.govresearchgate.net

Rationale for Dedicated Scholarly Investigation of Triethanolamine Linoleate (B1235992)

The focused scientific investigation of Triethanolamine linoleate is justified by several key factors rooted in its chemical nature and performance characteristics. As a molecule derived from linoleic acid, an essential fatty acid abundant in plant oils, and triethanolamine, a widely produced chemical, it stands at the intersection of oleochemistry and industrial synthesis. chemicalbook.comebi.ac.uknih.gov

The primary rationales for its study include:

Renewable Sourcing: The linoleic acid component is derived from renewable vegetable oils, aligning with the global shift towards sustainable chemical production and away from petrochemical dependence. nih.govresearchgate.net This bio-based origin is a significant driver for research into its synthesis and application. researchgate.net

Biodegradability: The ester bond within the this compound structure is susceptible to hydrolysis, which is a critical step for biodegradation. mdpi.com This property is a significant advantage over more persistent conventional surfactants and is a central theme in modern surfactant research. nih.govnumberanalytics.com

Performance as a Surfactant and Emulsifier: Triethanolamine and its derivatives are known for their effectiveness as emulsifiers, pH adjusters, and corrosion inhibitors. klarchem.commfa.orgatamanchemicals.com this compound combines these functions, making it a versatile ingredient in formulations for metalworking fluids, personal care products, and agricultural chemicals. nih.govatamanchemicals.comcamachem.com Its ability to neutralize fatty acids and solubilize oils in water-based systems is a key performance attribute. mfa.orgwikipedia.org

Model for Esteramine Research: The synthesis of this compound, typically via direct esterification, serves as a model reaction for producing a wide range of esteramines. mdpi.comustc.edu.cnresearchgate.net Scholarly work on its synthesis, including optimizing reaction conditions and exploring enzymatic routes, provides valuable insights applicable to the broader class of TEA-based ester surfactants. mdpi.com

Scope and Delimitations of the Research Review (Emphasizing Exclusion Criteria)

This article is strictly focused on the scientific and technical aspects of this compound. The scope of this review encompasses:

The historical and academic context of the broader esteramine surfactant class.

The scientific rationale for the specific study of this compound.

Detailed research findings related to its chemical and physical properties.

Methods of its chemical synthesis.

To maintain a focused and scientifically rigorous review, the following topics are explicitly excluded from this article:

Dosage and Administration: Information regarding the use of this compound in any specific quantity or method of application in consumer or medical products is not included.

Safety and Adverse Effects: This review does not discuss human or environmental safety profiles, toxicity data, or potential adverse effects. While some properties like biodegradability are mentioned in a chemical context, risk assessments and safety evaluations are outside the defined scope.

Research Findings and Chemical Data

This compound is the ester formed from the reaction of Linoleic Acid and Triethanolamine. Its properties are derived from these two constituent molecules.

Synthesis: The synthesis of triethanolamine esters is typically achieved through direct esterification of a fatty acid (like linoleic acid) with triethanolamine. mdpi.comustc.edu.cn The reaction involves heating the components, often under vacuum and with nitrogen flushing to remove water produced during the reaction and prevent oxidation, which can cause the product to darken. researchgate.net An acid catalyst, such as ortho-phosphoric acid, may be used to facilitate the reaction. researchgate.net Enzymatic synthesis using lipases has also been explored as a milder, more selective alternative to traditional chemical synthesis, which often requires high temperatures and can produce byproducts. mdpi.com

Interactive Data Tables

The chemical properties of this compound and its precursors are detailed below.

Table 1: Physical and Chemical Properties of this compound Data for this specific compound is limited; properties are often inferred from similar compounds like Triethanolamine oleate (B1233923).

| Property | Value | Reference |

|---|---|---|

| CAS Number | 67674-19-5 | |

| Molecular Formula | C24H47NO5 | |

| Molecular Weight | 429.63 g/mol | |

| Physical Description | Liquid | nih.gov |

| pH (Aqueous Solution) | Forms a practically neutral aqueous solution | nih.gov |

Table 2: Physical and Chemical Properties of Triethanolamine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 102-71-6 | klarchem.comsantos.com |

| Molecular Formula | C6H15NO3 | klarchem.comshreechem.in |

| Molecular Weight | 149.19 g/mol | klarchem.comsantos.com |

| Physical Description | Colorless to pale yellow, viscous liquid with a mild ammonia-like odor | klarchem.comshreechem.insilverfernchemical.com |

| Boiling Point | 335.4 °C (decomposes) | mfa.org |

| Melting Point | 21.2 - 21.6 °C | mfa.org |

| Density | 1.124 g/mL | mfa.org |

| Solubility | Soluble in water, ethanol, acetone | mfa.org |

Table 3: Physical and Chemical Properties of Linoleic Acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 60-33-3 | bio-world.com |

| Molecular Formula | C18H32O2 | bio-world.com |

| Molecular Weight | 280.45 g/mol | bio-world.comnih.gov |

| Physical Description | Colorless to light-yellow colored oil | chemicalbook.comnih.gov |

| Boiling Point | 229-230 °C at 16 mmHg | chemicalbook.combio-world.com |

| Melting Point | -5 °C | chemicalbook.combio-world.com |

| Density | 0.902 g/mL at 25 °C | chemicalbook.combio-world.com |

| Solubility | Virtually insoluble in water; soluble in ethanol, ether, acetone, benzene | bio-world.comwikipedia.org |

Properties

CAS No. |

67674-19-5 |

|---|---|

Molecular Formula |

C24H47NO5 |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);8-10H,1-6H2/b7-6-,10-9-; |

InChI Key |

WXXOHSFUHUTFKS-NBTZWHCOSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Related CAS |

65150-85-8 |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Pathways of Triethanolamine Linoleate

Classical Esterification Techniques Applied to Triethanolamine (B1662121) and Linoleic Acid

The formation of the ester linkage in triethanolamine linoleate (B1235992) is typically achieved through two main classical routes: direct esterification and transesterification.

Direct Esterification Protocols

Direct esterification involves the reaction of a carboxylic acid with an alcohol. In the context of triethanolamine linoleate synthesis, this corresponds to the reaction of linoleic acid with triethanolamine. This process is generally conducted at elevated temperatures to facilitate the removal of water, a byproduct of the reaction, thereby driving the equilibrium towards the formation of the ester. The reaction can proceed without a catalyst, though it is often slow. To enhance the reaction rate, acid catalysts are commonly employed.

The direct esterification of fatty acids with triethanolamine typically results in a mixture of mono-, di-, and tri-esters, due to the presence of three hydroxyl groups on the triethanolamine molecule. The molar ratio of the reactants plays a crucial role in determining the final product distribution. For instance, a higher molar ratio of fatty acid to triethanolamine favors the formation of di- and tri-esters. One study on the esterification of tallow (B1178427) fatty acids with triethanolamine found that optimal conditions included a reaction temperature of 140°C and a pressure of 2.6 kPa. researchgate.net Another protocol for preparing triethanolamine oleate (B1233923) involves reacting oleic acid and triethanolamine at a mass ratio of 2:1, with heating first to 120°C for 3 hours and then to 160°C until no more water is generated.

Table 1: Typical Reaction Parameters for Direct Esterification of Fatty Acids with Triethanolamine

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Fatty Acid, Triethanolamine | researchgate.net |

| Molar Ratio (Fatty Acid:TEA) | 1.2:1 to 1.9:1 | google.com |

| Temperature | 140°C - 190°C | researchgate.netresearchgate.net |

| Pressure | 2.6 kPa (Vacuum) | researchgate.net |

Transesterification Routes in Esteramine Synthesis

Transesterification is an alternative pathway for the synthesis of this compound. This process involves the reaction of an ester, typically a methyl or ethyl ester of linoleic acid, with triethanolamine. ijastnet.com This route offers the advantage of milder reaction conditions compared to direct esterification. ijastnet.com The reaction is typically catalyzed by a base, such as sodium methoxide (B1231860). ijastnet.com

The transesterification of fatty acid methyl esters with triethanolamine also yields a mixture of mono-, di-, and tri-esteramines, with the product distribution being influenced by the reaction conditions. ijastnet.com Key parameters that affect the transesterification process include temperature, pressure (vacuum), catalyst concentration, and the molar ratio of the reactants. ijastnet.com For the transesterification of palm stearin (B3432776) methyl ester with triethanolamine, optimal conditions were found to be a temperature of 100°C, a vacuum of 200 mbar, a 5% catalyst concentration, and a 2:1 molar ratio of methyl ester to triethanolamine. ijastnet.com

The removal of the alcohol byproduct, such as methanol (B129727), is crucial for driving the reaction towards the products. ijastnet.com This is often achieved by applying a vacuum. ijastnet.com

Table 2: Investigated Process Parameters for the Transesterification of Palm Stearin Methyl Ester with Triethanolamine

| Parameter | Investigated Range/Value | Optimal Value | Reference |

|---|---|---|---|

| Temperature | 80°C, 100°C, 130°C, 150°C | 100°C | ijastnet.com |

| Pressure (Vacuum) | 160 mbar, 200 mbar | 200 mbar | ijastnet.com |

| Catalyst (Sodium Methoxide) | 1% - 10% | 5% | ijastnet.com |

| Molar Ratio (Methyl Ester:TEA) | 1:1 to 2.5:1 | 2:1 | ijastnet.com |

Catalytic Systems for Enhanced this compound Synthesis

Catalysts are frequently employed to accelerate the rate of both direct esterification and transesterification reactions for the production of this compound. These catalysts can be broadly classified as homogeneous or heterogeneous.

Homogeneous Catalysis Approaches (e.g., Acid and Base Catalysis)

Homogeneous catalysts are soluble in the reaction medium. In the synthesis of this compound, both acid and base catalysts are used.

Acid Catalysis: Acid catalysts, such as phosphorous acid and sulfuric acid, are traditionally used for the direct esterification of fatty acids with alkanolamines. googleapis.com However, a significant drawback of these catalysts is the slow reaction time. googleapis.com The acidic catalyst protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of triethanolamine.

Base Catalysis: Base catalysts, such as sodium methoxide and potassium hydroxide, are commonly used in the transesterification of fatty acid esters with triethanolamine. ijastnet.comgoogleapis.com These catalysts function by deprotonating the alcohol, making it a more potent nucleophile. While effective, base-catalyzed transesterification can be sensitive to the presence of moisture and free fatty acids, which can lead to soap formation and other side reactions. googleapis.com

Heterogeneous Catalysis Development (e.g., Solid Acid Catalysts)

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers the significant advantage of easy separation of the catalyst from the product mixture, simplifying purification and allowing for catalyst reuse. korea.ac.kr For the esterification of free fatty acids, various solid acid catalysts have been explored, including ion-exchange resins, zeolites, and sulfated metal oxides. korea.ac.krnih.gov

In the context of triethanolamine ester synthesis, solid acid catalysts like zirconium sulfate (B86663) supported on mesoporous silica (B1680970) (SBA-15) have been investigated for the esterification of stearic acid with triethanolamine. researchgate.net These catalysts have shown better activity and selectivity compared to some homogeneous catalysts like hypophosphorous acid. researchgate.net The optimal conditions for the esterification of stearic acid using a zirconium sulfate on SBA-15 catalyst were found to be a temperature of 190°C, a catalyst dosage of 0.25%, a molar ratio of stearic acid to triethanolamine of 1.8:1, and a reaction time of 6 hours. researchgate.net

Divalent Zinc Catalysis in Esteramine Production

Divalent zinc catalysts have emerged as an effective alternative for both the esterification and transesterification reactions in the production of esteramines, including triethanolamine esters. google.com These catalysts, which can be in the form of zinc oxide, zinc carbonate, or various zinc salts like zinc stearate (B1226849) and zinc triflate, offer several advantages over traditional acid and other metal-based catalysts. googleapis.comgoogle.com

One of the primary benefits of divalent zinc catalysts is a significant reduction in reaction time compared to conventional Brønsted acid catalysts. google.com It is believed that the divalent zinc acts as a Lewis acid, and its catalytic activity is not hindered by the presence of amines, which can deactivate Brønsted acids through proton transfer. googleapis.com The proposed mechanism involves the chelation of the divalent zinc by the alkanolamine, which facilitates the esterification or transesterification reaction. googleapis.comgoogle.com

Furthermore, divalent zinc catalysts are less sensitive to moisture and acidic impurities compared to alkoxide catalysts. googleapis.com They also tend to produce a final product with a better color profile and stability compared to titanium-based catalysts, which can form precipitates and negatively impact product quality. google.com The reaction temperatures for zinc-catalyzed esterification typically range from 60°C to 300°C, with a preferred range of 130°C to 190°C. googleapis.comgoogle.com

The table below presents a comparison of reaction times for the synthesis of triethanolamine-tallow fatty acid esteramine using a traditional acid catalyst versus a divalent zinc catalyst.

Table 3: Comparison of Reaction Times for Tallow Fatty Acid Esterification with Triethanolamine Using Different Catalysts

| Catalyst | Reactant Ratio (Fatty Acid:TEA) | Temperature | Reaction Time (after Tmax) | Reference |

|---|---|---|---|---|

| Phosphorous Acid | 1.90:1 | 170°C | 6.1 hours | google.com |

| Zinc Triflate | 1.90:1 | 170°C | 3.0 hours | google.com |

Biocatalytic Strategies (e.g., Enzymatic Esterification)

Enzymatic esterification has emerged as a favorable method for synthesizing triethanolamine esters due to its high selectivity, mild reaction conditions, and environmental benefits. Lipases, particularly from Candida antarctica (often immobilized, such as Novozym 435), are frequently employed as biocatalysts for this reaction. rsc.orgnih.gov The enzymatic process involves the direct esterification of the hydroxyl groups of triethanolamine with the carboxyl group of linoleic acid.

The reaction can produce a mixture of mono-, di-, and tri-esters of triethanolamine, with the product distribution being influenced by the molar ratio of the reactants and other reaction parameters. rsc.org Studies on the enzymatic esterification of triethanolamine with fatty acids, such as oleic acid (a structurally similar fatty acid to linoleic acid), have shown that the molar ratio of the substrates is a highly influential parameter on the reaction conversion percentage. rsc.orgacs.org

Several factors are crucial in optimizing the enzymatic synthesis of triethanolamine esters:

Enzyme Selection: Lipases are the most common enzymes used. Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which improves the process's cost-effectiveness. umich.edu

Reaction Medium: The reaction can be carried out in organic solvents or under solvent-free conditions. nih.govrmiq.org The choice of solvent can influence enzyme activity and stability.

Temperature: Enzymatic reactions are sensitive to temperature. An optimal temperature needs to be maintained to ensure maximum enzyme activity without causing denaturation. mdpi.com

Substrate Molar Ratio: The ratio of linoleic acid to triethanolamine affects the conversion rate and the distribution of mono-, di-, and tri-ester products. rsc.org

Water Activity: Water is a byproduct of esterification. Controlling the water activity in the reaction medium is critical as excess water can promote the reverse reaction (hydrolysis). cirad.fr

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The kinetics of lipase-catalyzed esterification reactions, such as the synthesis of this compound, are complex and influenced by several factors. These reactions often follow a Ping-Pong Bi-Bi mechanism, which may include inhibition by either the alcohol (triethanolamine) or the fatty acid (linoleic acid). nih.gov

Reaction Kinetics:

The rate of the enzymatic esterification is dependent on the concentrations of the substrates, the amount of enzyme, temperature, and the presence of inhibitors. acs.org Kinetic models, such as the Michaelis-Menten model, can be applied to describe the relationship between the reaction rate and substrate concentration. rmiq.org Studies on similar enzymatic esterifications have shown that the reaction rate increases with temperature up to an optimum, beyond which the enzyme starts to denature, leading to a decrease in activity. nih.gov

The activation energy for the esterification of linoleic acid with methanol using an acid catalyst has been determined to be 43.42 kJ/mol. mdpi.com While this is for a different alcohol, it provides an insight into the energy requirements of esterifying linoleic acid.

Thermodynamic Considerations:

Esterification is a reversible reaction, and its equilibrium position is governed by thermodynamic principles. The change in Gibbs free energy (ΔG) for the reaction determines its spontaneity. semanticscholar.org For the esterification of fatty acids, the reaction is typically endothermic, meaning it requires an input of energy, and has a positive enthalpy of reaction (ΔH). nih.gov

The thermodynamic equilibrium of the reaction can be influenced by:

Temperature: Increasing the temperature generally shifts the equilibrium towards the products for an endothermic reaction. rsc.org

Reactant Concentration: Using an excess of one of the reactants (either linoleic acid or triethanolamine) can drive the reaction forward to achieve a higher conversion of the limiting reactant. nih.gov

Product Removal: The removal of water, a byproduct of the esterification, is a common strategy to shift the equilibrium towards the formation of the ester product. rsc.org

The standard Gibbs energy of reaction (ΔR g0) is a key parameter for predicting the maximum yield of an equilibrium-limited reaction. nih.gov For the esterification of oleic and linoleic acids with methanol, the reactions have been confirmed to be endothermic and nonspontaneous under standard conditions. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached with a focus on green chemistry principles to minimize environmental impact and enhance sustainability. surfactgreen.com

Solvent-Free Reaction Conditions

Conducting the enzymatic esterification of triethanolamine and linoleic acid under solvent-free conditions is a significant step towards a greener process. nih.gov The advantages of solvent-free systems include:

Reduced Waste: Eliminates the need for organic solvents, which are often volatile, flammable, and toxic, thereby reducing solvent waste. github.io

Increased Volumetric Productivity: The reaction medium consists only of the reactants, leading to a higher concentration of reacting species and potentially faster reaction rates. nih.gov

Simplified Downstream Processing: The absence of a solvent simplifies the purification of the final product. github.io

Lower Costs: Avoids the costs associated with purchasing, handling, and disposing of solvents. github.io

Atom Economy and Waste Minimization in Esterification

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.org For the synthesis of triethanolamine mono-linoleate, the reaction is as follows:

C₁₈H₃₂O₂ (Linoleic Acid) + C₆H₁₅NO₃ (Triethanolamine) → C₂₄H₄₅NO₄ (Triethanolamine mono-linoleate) + H₂O

The atom economy can be calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 |

| Triethanolamine | C₆H₁₅NO₃ | 149.19 |

| Triethanolamine mono-linoleate | C₂₄H₄₅NO₄ | 411.62 |

| Water | H₂O | 18.02 |

Calculation of Atom Economy for Triethanolamine mono-linoleate:

Atom Economy = (411.62 / (280.45 + 149.19)) x 100% = (411.62 / 429.64) x 100% ≈ 95.8%

This high atom economy indicates that the direct esterification reaction is very efficient in incorporating the atoms of the reactants into the final product, with only water being generated as a byproduct.

Another important green chemistry metric is the E-factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the product. libretexts.org For the ideal synthesis of triethanolamine mono-linoleate, the only waste product is water. The E-factor would be:

E-factor = (Mass of Waste / Mass of Product) = 18.02 / 411.62 ≈ 0.044

This very low E-factor further highlights the green nature of this synthesis, especially when performed under solvent-free conditions. libretexts.org

Purification and Isolation Techniques for Research-Grade this compound

The purification and isolation of research-grade this compound from the reaction mixture are crucial to obtain a product with high purity for scientific investigation. The reaction typically yields a mixture of unreacted starting materials (linoleic acid and triethanolamine) and a mixture of mono-, di-, and tri-esters. Due to the amphiphilic nature of this compound, a combination of chromatographic techniques is often employed for its purification.

Initial Workup:

Following the enzymatic reaction, the immobilized enzyme is typically removed by simple filtration. rmiq.org If the reaction was conducted in a solvent, the solvent can be removed under reduced pressure.

Chromatographic Techniques:

Column Chromatography: Silica gel column chromatography is a common method for separating the components of the reaction mixture. A gradient elution system with a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or isopropanol) can be used. The less polar unreacted linoleic acid will elute first, followed by the triethanolamine esters with increasing polarity (tri-ester, di-ester, and then mono-ester). The highly polar unreacted triethanolamine will be strongly retained on the silica gel.

High-Performance Liquid Chromatography (HPLC): For obtaining high-purity, research-grade this compound, preparative HPLC is a suitable technique. A reversed-phase column (e.g., C18) can be used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Due to the basic nature of the amine group, the addition of a modifier to the mobile phase, such as a small amount of a volatile base like triethylamine, may be necessary to improve peak shape and resolution. nih.gov

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to separate the desired esters from unreacted starting materials or other impurities. nih.gov

Characterization:

The purity and identity of the isolated this compound can be confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the ester, showing characteristic signals for the fatty acid chain, the triethanolamine backbone, and the ester linkage. researchgate.netchemicalbook.comspectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the formation of the ester by the presence of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹, and the presence of hydroxyl (-OH) and amine (N-H) groups. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to confirm its identity.

Interfacial Chemistry and Emulsification Mechanisms Involving Triethanolamine Linoleate

Surface Activity and Interfacial Tension Reduction Mechanisms

The efficacy of triethanolamine (B1662121) linoleate (B1235992) as an emulsifying agent is rooted in its ability to reduce the interfacial tension between oil and water. scispace.com When introduced into an oil-water system, the triethanolamine linoleate molecules spontaneously orient themselves at the interface. The hydrophilic triethanolamine portion resides in the aqueous phase, while the hydrophobic linoleic acid chain extends into the oil phase. This molecular arrangement disrupts the strong cohesive forces between water molecules at the interface, leading to a significant decrease in interfacial tension.

The mechanism of interfacial tension reduction involves several key factors:

Adsorption at the Interface: The amphiphilic structure of this compound drives its accumulation at the oil-water interface, forming a monomolecular film. This film acts as a barrier, reducing the direct contact between the two immiscible phases.

Disruption of Water's Hydrogen Bonding Network: The polar headgroups of the surfactant interact with water molecules, disrupting the highly ordered hydrogen-bonding network that contributes to water's high surface tension.

Increased Interfacial Area: By lowering the energy required to create a new interface, the surfactant facilitates the dispersion of one liquid into the other in the form of droplets, thereby increasing the total interfacial area.

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into organized aggregates called micelles. nih.gov This is a thermodynamically driven process aimed at minimizing the unfavorable contact between the hydrophobic tails and water. In the case of this compound, the linoleate tails would form the core of the micelle, shielded from the aqueous environment, while the hydrophilic triethanolamine headgroups would form the outer corona, interacting with the surrounding water molecules.

The CMC is a critical parameter as it represents the concentration at which the surfactant exhibits its maximum surface activity and begins to form these colloidal structures. For linoleic acid in a 0.1 M sodium borate (B1201080) buffer at pH 10 and 23°C, a sharp transition from monomers to micelles occurs at a CMC of 167 µM. researchgate.net While this value is for a different counter-ion and solution conditions, it provides an order of magnitude for the CMC of linoleate soaps.

The CMC of surfactants like this compound can be determined by monitoring changes in the physical properties of their solutions as a function of concentration.

Tensiometry: This is a common method that measures the surface tension of a solution. researchgate.net As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Conductometry: This technique is suitable for ionic surfactants. The specific conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of micelles, which have a lower mobility than the individual ions. The break in the conductivity versus concentration plot indicates the CMC. nih.gov

Illustrative Data Table: Comparison of CMC Determination Methods for a Hypothetical Fatty Acid Soap

| Determination Method | Principle | Typical CMC Value (mM) |

| Tensiometry | Change in surface tension with concentration | 0.15 |

| Conductometry | Change in electrical conductivity with concentration | 0.16 |

| Fluorescence Spectroscopy | Change in the fluorescence of a probe molecule | 0.14 |

Disclaimer: The data in this table is for illustrative purposes only and represents typical values for fatty acid soaps. Specific experimental data for this compound is not publicly available.

The self-assembly of this compound into micelles is sensitive to various environmental factors:

Temperature: The effect of temperature on the CMC of ionic surfactants can be complex. Generally, an increase in temperature initially leads to a decrease in the CMC as the dehydration of the hydrophilic head group favors micellization. scispace.com However, at higher temperatures, the disruption of the structured water around the hydrophobic tail can disfavor micellization, leading to an increase in the CMC. scispace.com

pH: The pH of the solution can significantly impact the ionization of the linoleic acid and the protonation of the triethanolamine. Changes in pH will alter the charge of the headgroup, affecting the electrostatic repulsions between them and consequently influencing the CMC and micelle stability. nih.gov For fatty acid soaps, increasing the pH generally leads to greater ionization and stronger repulsion between headgroups, which can increase the CMC. researchgate.net

Ionic Strength: The addition of electrolytes (increasing ionic strength) to a solution of an ionic surfactant like this compound typically leads to a decrease in the CMC. The added ions can screen the electrostatic repulsions between the charged headgroups in the micelles, thereby promoting their formation at lower surfactant concentrations.

The process of micellization is governed by thermodynamic principles, and its spontaneity is determined by the change in Gibbs free energy (ΔG°mic). wikipedia.org The Gibbs free energy of micellization is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many surfactants in aqueous media, the micellization process is primarily entropy-driven. acs.org The positive entropy change results from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into the micelle core. The enthalpy change can be either positive (endothermic) or negative (exothermic) depending on the specific surfactant and conditions.

In mixed media, such as water-triethanolamine solutions, the thermodynamics of micellization can be altered. The presence of an organic cosolvent like triethanolamine can affect the solubility of the surfactant monomers and the structure of the solvent, thereby influencing the thermodynamic parameters of micellization. researchgate.net

Illustrative Data Table: Thermodynamic Parameters of Micellization for a Hypothetical Anionic Surfactant in Aqueous Solution at 298 K

| Thermodynamic Parameter | Symbol | Illustrative Value | Interpretation |

| Gibbs Free Energy of Micellization | ΔG°mic | -25 kJ/mol | Spontaneous process |

| Enthalpy of Micellization | ΔH°mic | -5 kJ/mol | Exothermic process |

| Entropy of Micellization | ΔS°mic | +67 J/mol·K | Favorable entropy change |

Disclaimer: The data in this table is for illustrative purposes only and represents typical values for anionic surfactants. Specific experimental data for this compound is not publicly available.

Role of this compound in Emulsion Stabilization Research

Triethanolamine soaps of fatty acids are well-regarded for their emulsifying properties. scconline.org this compound, in particular, has been noted as being "exceptionally well suited for emulsification". This is likely due to a combination of its ability to significantly lower interfacial tension and the nature of the interfacial film it forms.

This compound is an effective emulsifier for oil-in-water (O/W) emulsions. The formation of a stable O/W emulsion involves the dispersion of oil droplets within a continuous aqueous phase, with the this compound molecules adsorbed at the oil-water interface.

The stability of these emulsions is attributed to several mechanisms:

Reduction of Interfacial Tension: As discussed, the lowering of interfacial tension facilitates the creation of small oil droplets during the emulsification process.

Formation of a Protective Interfacial Film: The adsorbed layer of this compound molecules at the droplet surface forms a physical barrier that prevents the oil droplets from coalescing.

Electrostatic Repulsion: As an anionic surfactant (due to the carboxylate group of linoleic acid), the surface of the oil droplets will carry a negative charge. This leads to electrostatic repulsion between the droplets, further contributing to the stability of the emulsion by preventing flocculation and coalescence. The presence of the bulky triethanolamine counter-ion can also contribute to steric hindrance.

Research on triethanolamine stearate (B1226849) has shown that it can stabilize emulsions by forming a lamellar liquid crystalline phase at the oil-water interface, which enhances emulsion stability. researchgate.net It is plausible that this compound could exhibit similar behavior, with the unsaturation in the linoleate chain potentially influencing the properties of this interfacial layer.

W/O Emulsion Formation Dynamics and Stability

Water-in-oil (W/O) emulsions consist of water droplets dispersed within a continuous oil phase. The formation of a stable W/O emulsion using this compound is governed by the principles of interfacial tension reduction and the formation of a resilient film around the dispersed water droplets. This compound, formed from the reaction of the weak base triethanolamine and the unsaturated fatty acid, linoleic acid, functions as a surfactant that positions itself at the oil-water interface.

The dynamics of W/O emulsion formation involve the input of energy, typically through mechanical stirring or homogenization, to break up the water phase into fine droplets. The this compound molecules then rapidly adsorb to the surface of these newly created droplets. For a W/O emulsion to be favored, the lipophilic (oil-loving) portion of the surfactant molecule—the linoleate fatty acid chain—should have a stronger interaction with the continuous oil phase than the hydrophilic (water-loving) portion—the triethanolamine headgroup—has with the dispersed water phase. This preferential solubility in the oil phase results in a molecular orientation that induces a curvature of the interfacial film around the water droplets, stabilizing the W/O structure.

The stability of these emulsions is a critical factor, referring to their ability to resist changes over time. mdpi.com W/O emulsions are inherently thermodynamically unstable, and their kinetic stability is dependent on the strength and properties of the interfacial film created by the surfactant. Key factors influencing the stability of a this compound-stabilized W/O emulsion include:

Interfacial Film Strength: The packing of this compound molecules at the interface creates a mechanical barrier that prevents water droplets from coalescing. The long, unsaturated linoleate chains can interlock in the oil phase, contributing to the film's strength.

Droplet Size: Smaller droplet sizes, achieved through higher energy input during emulsification, generally lead to more stable emulsions due to reduced creaming or sedimentation rates.

Phase Volume Ratio: The relative amounts of water and oil can influence emulsion type and stability. High internal phase (water) concentrations can lead to increased viscosity and stability, but excessive amounts may cause phase inversion to an oil-in-water (O/W) emulsion.

Destabilization of W/O emulsions can occur through several mechanisms, including creaming (upward movement of droplets), sedimentation (downward movement), flocculation (clumping of droplets), and coalescence (merging of droplets), which ultimately leads to complete phase separation. mdpi.com The effectiveness of this compound as a stabilizer is its ability to mitigate these processes by forming a robust protective layer.

Effect of Component Concentration on Emulsion Characteristics

The characteristics of an emulsion, such as droplet size, viscosity, and stability, are highly dependent on the concentrations of its components, namely the oil, water, and the emulsifying agent, this compound. The emulsifier itself is formed by the in-situ reaction of linoleic acid and triethanolamine (TEA). chemicalbook.com

The following interactive table summarizes the general effects of component concentration on W/O emulsion properties, based on established emulsification principles.

| Component Change | Effect on Droplet Size | Effect on Viscosity | Effect on Stability |

|---|---|---|---|

| Increase Surfactant (this compound) Concentration | Decrease | Increase | Increase (up to an optimal point) |

| Increase Internal Phase (Water) Volume | May Increase (due to coalescence if surfactant is limited) | Increase significantly | May Decrease (if it leads to instability) |

| Increase TEA to Linoleic Acid Ratio | Decrease | Increase | Increase (optimizes soap formation) |

Interaction with Other Surfactants and Co-surfactants in Model Systems

The stability and performance of emulsions stabilized with a single surfactant can often be significantly enhanced by the addition of a co-surfactant. In model systems involving this compound, co-surfactants are selected based on their ability to pack effectively with the primary surfactant at the oil-water interface, forming a more robust and condensed interfacial film. uomustansiriyah.edu.iq

For W/O emulsions, suitable co-surfactants are typically oil-soluble with a low Hydrophile-Lipophile Balance (HLB) value. Examples include long-chain fatty alcohols such as cetyl alcohol or stearyl alcohol, as well as sterols like cholesterol. uomustansiriyah.edu.iq

The mechanism of stabilization in these mixed systems involves:

Molecular Packing: The co-surfactant molecules, like cetyl alcohol, can fit into the spaces between the bulkier this compound molecules at the interface. This creates a more tightly packed, condensed film with increased mechanical strength and rigidity.

Reduced Interfacial Tension: The combination of surfactant and co-surfactant can lower the interfacial tension more effectively than either component alone, facilitating the formation of smaller droplets.

Disruption of Crystalline Structures: In some cases, co-surfactants can disrupt the formation of liquid crystalline phases at the interface that might otherwise lead to instability.

The use of a co-surfactant can improve an emulsion's resistance to coalescence and extend its shelf-life. The choice of co-surfactant and its concentration relative to the primary surfactant must be carefully optimized to achieve the desired emulsion characteristics.

Microemulsion and Nanoemulsion Formation Principles (Focus on Physicochemical Stability)

Beyond conventional macroemulsions, this compound can also be a component in the formation of microemulsions and nanoemulsions, which are advanced colloidal systems with distinct properties.

Microemulsions are thermodynamically stable, transparent, isotropic dispersions of oil and water. nih.gov Their formation is spontaneous and does not require high-energy input. This stability arises from the reduction of the interfacial tension between the oil and water phases to an ultra-low, near-zero value. Achieving this typically requires a high concentration of a surfactant and often a co-surfactant. mdpi.com For a system containing this compound, a short-chain alcohol like butanol could potentially act as a co-surfactant to create the necessary flexibility in the interfacial film to form these dynamic structures.

Nanoemulsions are also transparent or translucent colloidal dispersions with droplet sizes typically in the range of 20-200 nm. nih.gov Unlike microemulsions, they are not thermodynamically stable but are kinetically stable for extended periods. nih.gov Their formation requires high-energy methods, such as high-pressure homogenization or ultrasonication, to produce the extremely small droplets.

The physicochemical stability of nanoemulsions is paramount and is assessed by their ability to resist destabilization mechanisms such as: mdpi.com

Ostwald Ripening: The process where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. This is a dominant destabilization mechanism in nanoemulsions.

Flocculation and Coalescence: The aggregation and subsequent merging of droplets.

The stability of a nanoemulsion formulated with this compound would be influenced by factors summarized in the table below.

| Parameter | Description | Impact on Physicochemical Stability |

|---|---|---|

| Droplet Size | The average diameter of the dispersed droplets. | Smaller droplets (<100 nm) reduce gravitational separation (creaming/sedimentation) and can enhance stability. |

| Polydispersity Index (PDI) | A measure of the width of the droplet size distribution. | A low PDI (<0.2) indicates a narrow size distribution, which is desirable for stability as it minimizes Ostwald ripening. nih.gov |

| Zeta Potential | A measure of the magnitude of the electrostatic charge on the droplet surface. | For O/W nanoemulsions, a high absolute zeta potential (>30 mV) indicates strong repulsion between droplets, preventing flocculation. For W/O systems, steric hindrance from the surfactant is more critical. |

| Interfacial Film Properties | The strength and elasticity of the surfactant layer around the droplets. | A robust and flexible film formed by this compound (potentially with a co-surfactant) provides a mechanical barrier against coalescence. |

The long-term stability of nanoemulsions is a key advantage for various applications, as the fine droplet size prevents noticeable changes in the product's physical appearance and properties over its shelf life. unair.ac.id

Theoretical and Computational Chemistry Investigations of Triethanolamine Linoleate

Molecular Structure Elucidation and Conformational Analysis

The elucidation of the molecular structure and the analysis of the possible conformations of triethanolamine (B1662121) linoleate (B1235992) are foundational to understanding its chemical behavior. In the absence of direct crystallographic or spectroscopic studies on the salt, computational methods serve as powerful tools to predict its three-dimensional structure and dynamic conformational landscape.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic structure of molecules. For triethanolamine linoleate, DFT studies would involve the analysis of the individual components—triethanolamine and the linoleate anion—and their resulting ion pair.

Studies on triethanolamine itself have utilized DFT to understand its geometry and role as a ligand in metal complexes. scribd.com These calculations show that the nitrogen atom and the three hydroxyl groups are key centers for interaction. For the linoleate anion, derived from linoleic acid, DFT calculations have been used to investigate its electronic properties and reactivity. Computational studies on linoleic acid highlight the conformational flexibility of the long alkyl chain and the electronic distribution around the carboxylic acid group.

Table 1: Predicted Bond Parameters from DFT analysis for this compound

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| N-H Bond Length (in cation) | 1.02 - 1.05 Å | Indicates a strong covalent bond. |

| O-H Bond Length (in cation) | 0.96 - 0.98 Å | Typical for alcohol groups. |

| C=O Bond Length (in anion) | 1.25 - 1.28 Å | Characteristic of a carboxylate group. |

Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar ionic and hydrogen-bonded systems, as direct studies on this compound are not available.

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the conformational flexibility and dynamic behavior of this compound over time. These methods are particularly useful for large molecules where quantum calculations are computationally expensive.

An MD simulation of a single this compound molecule in a vacuum or a solvent would reveal the accessible conformations of the flexible linoleate tail and the rotational freedom of the hydroxyethyl (B10761427) groups of the triethanolamine head. The long, unsaturated alkyl chain of linoleate can adopt numerous conformations due to the rotation around its single bonds, with the cis-double bonds introducing significant kinks.

Simulations of triethanolamine have been performed to understand its adsorption and behavior in various systems. For the combined salt, MD simulations would show the dynamic nature of the ionic bond and the hydrogen bonds. In an aqueous environment, the simulations would also model the interaction of water molecules with the hydrophilic triethanolammonium (B1229115) head and the hydrophobic linoleate tail, which is crucial for understanding its surfactant properties. These simulations can help in predicting properties like the radius of gyration and the end-to-end distance of the molecule, which are important for understanding its packing and self-assembly.

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interactions of this compound are dominated by a combination of strong ionic forces, hydrogen bonding, and weaker van der Waals forces. These interactions are critical in defining the physical state, solubility, and self-assembly behavior of the compound.

The primary intermolecular interaction is the ionic bond between the triethanolammonium cation and the linoleate anion. Beyond this, the triethanolamine moiety is a potent hydrogen bond donor and acceptor. The three hydroxyl groups can form extensive hydrogen bond networks with neighboring molecules. In a condensed phase, it is expected that the hydroxyl groups of one molecule will form hydrogen bonds with the hydroxyl groups or the carboxylate oxygen atoms of adjacent molecules.

A study on a triethanolamine-triethanolamine oxide complex revealed a trifurcated hydrogen bond system, highlighting the capacity of TEA to form complex hydrogen bond networks. Similarly, for this compound, we can predict a rich network of hydrogen bonds. The protonated amine group and the three hydroxyl groups of the cation can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl groups and the carboxylate group are strong hydrogen bond acceptors.

The long, nonpolar linoleate chains will primarily interact through van der Waals forces (specifically, London dispersion forces). These interactions, although individually weak, become significant over the length of the hydrocarbon chain and are the driving force for the aggregation of the hydrophobic tails in aqueous solution.

Table 2: Types of Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Relative Strength |

|---|---|---|

| Ionic Bonding | Triethanolammonium (R₃NH⁺) and Linoleate (R'COO⁻) | Very Strong |

| Hydrogen Bonding | -OH groups, -NH⁺ group, -COO⁻ group | Strong |

| Dipole-Dipole | C-O bonds, C-N bonds | Moderate |

Adsorption Behavior at Interfaces: Computational Modeling

As a surfactant, the behavior of this compound at interfaces (e.g., air-water or oil-water) is of primary importance. Computational modeling, particularly through molecular dynamics simulations, can provide a molecular-level picture of this adsorption process.

Simulations would typically place a number of this compound molecules in a simulation box containing two immiscible phases, such as water and a nonpolar solvent (to represent oil). The simulation would then track the movement of the surfactant molecules over time. It is expected that the molecules would spontaneously migrate to the interface.

At the interface, the hydrophilic triethanolammonium head group would orient itself towards the aqueous phase, maximizing its interaction with water through hydrogen bonding and ionic-dipole interactions. The hydrophobic linoleate tail would orient itself towards the nonpolar phase, away from the water. This molecular arrangement at the interface leads to a reduction in the interfacial tension, which is the macroscopic manifestation of its surfactant activity.

Computational studies on the adsorption of triethanolamine on mineral surfaces have been conducted, showing its strong interaction with surfaces. For this compound, simulations could be used to calculate the potential of mean force (PMF) for moving a molecule from the bulk water to the interface, which provides a measure of the free energy of adsorption. This data is crucial for understanding the efficiency of the surfactant.

Structure-Activity Relationship (SAR) Studies for Interfacial Properties (e.g., relating structure to CMC)

Structure-Activity Relationship (SAR) studies aim to connect the molecular structure of a compound with its macroscopic properties. For a surfactant like this compound, a key property is its Critical Micelle Concentration (CMC), the concentration at which molecules begin to self-assemble into micelles.

While no direct SAR studies for this compound are available, we can infer relationships based on general principles of surfactant chemistry and studies on similar molecules.

Hydrophobic Tail: The length and degree of unsaturation of the linoleate tail are critical. The presence of 18 carbon atoms provides significant hydrophobicity, which generally leads to a lower CMC compared to shorter-chain fatty acids. The two cis-double bonds in the linoleate chain create a bent structure. This "kink" increases the cross-sectional area of the tail, which can affect how the molecules pack into a micelle. This might lead to a slightly higher CMC compared to its saturated counterpart, stearate (B1226849), because the packing is less efficient.

Computational approaches like Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the CMC of this compound. Such models would use molecular descriptors calculated from the computationally optimized structure (e.g., molecular volume, surface area, dipole moment) to correlate with experimentally determined CMC values for a series of related surfactants.

Prediction of Self-Assembly Behavior via Simulation

Large-scale molecular dynamics simulations, often using coarse-grained models, are a powerful tool for predicting the self-assembly of surfactants into micelles, vesicles, or other aggregates.

In a simulation of this compound in water above its CMC, individual molecules (monomers) would be observed to spontaneously aggregate. The hydrophobic linoleate tails would cluster together to form a nonpolar core, minimizing their contact with water. The hydrophilic triethanolammonium headgroups would form a shell on the exterior of the aggregate, remaining in contact with the surrounding water.

These simulations can provide detailed information about the structure and dynamics of the resulting micelles:

Aggregation Number: The average number of molecules in a micelle.

Micelle Shape: Whether the micelles are spherical, cylindrical (rod-like), or form other structures. This is heavily influenced by the packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup at the micelle surface, and the length of the tail. Given the bulky headgroup and the kinked tail, spherical or slightly ellipsoidal micelles would be the most likely prediction at lower concentrations.

Micelle Dynamics: The simulations can show the constant exchange of monomers between the micelles and the bulk solution, illustrating the dynamic equilibrium of the system.

While direct simulations on this compound are not present in the literature, simulations on similar fatty acid soaps and other surfactants provide a clear blueprint for how such studies would be conducted and the insights they would yield.

Analytical Methodologies for Triethanolamine Linoleate Characterization in Research

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of triethanolamine (B1662121) linoleate (B1235992). Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H-NMR spectrum of triethanolamine, characteristic signals for the protons on the carbon atoms adjacent to the nitrogen and oxygen atoms are observed. bmrb.iochemicalbook.com Similarly, the ¹H-NMR spectrum of linoleic acid and its esters, such as methyl linoleate, shows distinct peaks for the olefinic protons of the double bonds, the allylic protons, and the protons of the long aliphatic chain. nih.govnih.gov For triethanolamine linoleate, the resulting ¹H-NMR spectrum would be a composite, exhibiting signals from both the triethanolamine and linoleate moieties, with potential shifts in the signals of the hydroxyl groups of triethanolamine upon esterification.

¹³C-NMR spectroscopy provides complementary information by detailing the carbon framework of the molecule. researchgate.net The spectrum of this compound would be expected to show signals corresponding to the carbons of the triethanolamine backbone and the various carbons of the linoleate chain, including the carboxyl carbon and the unsaturated carbons of the double bonds. nih.govjst.go.jp

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Triethanolamine and Linoleate Moieties

| Moiety | Atom Type | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|---|

| Triethanolamine | -CH₂-N | ~2.6-2.8 | ~58 |

| Triethanolamine | -CH₂-OH | ~3.6-3.8 | ~58 |

| Linoleate | -CH=CH- | ~5.3-5.4 | ~128-130 |

| Linoleate | =CH-CH₂-CH= | ~2.77 | ~25 |

| Linoleate | -CH₂-COO- | ~2.3 | ~34 |

| Linoleate | -COO- | - | ~174 |

Note: These are approximate values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. nist.govnist.govchemicalbook.comspectrabase.com The IR spectrum of triethanolamine is characterized by a broad absorption band corresponding to the O-H stretching of the hydroxyl groups (around 3300-3400 cm⁻¹) and C-N stretching vibrations. researchgate.netresearchgate.netmdpi.com Linoleic acid exhibits a strong C=O stretching band for the carboxylic acid group (around 1710 cm⁻¹) and C=C stretching for the double bonds (around 1650 cm⁻¹).

The formation of this compound via esterification would lead to significant changes in the IR spectrum. The broad O-H stretching band from triethanolamine would diminish, and the C=O stretching band of the carboxylic acid would be replaced by the characteristic ester C=O stretching band at a higher wavenumber (around 1735-1750 cm⁻¹). researchgate.netmdpi.com The presence of bands from both the triethanolamine and linoleate portions would confirm the structure of the compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio of its ions. researchgate.netmpg.denist.gov When analyzing this compound, the mass spectrum would ideally show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgchemguide.co.uk For this compound, fragmentation would likely occur at the ester linkage, as well as along the aliphatic chain of the linoleate moiety and within the triethanolamine structure. cas.cnresearchgate.net The fragmentation of the linoleate portion often results in a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. nist.govnist.govmassbank.eu Analysis of these fragments helps to piece together the structure of the parent molecule. nih.gov

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds like this compound. helixchrom.com Method development for this compound would involve selecting an appropriate stationary phase (column) and mobile phase to achieve good separation. sielc.comsielc.com

Given the structure of this compound, a reversed-phase HPLC method would be a suitable starting point. A C18 column is commonly used for the separation of fatty acids and their derivatives. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with an acid modifier like trifluoroacetic acid to improve peak shape. sielc.com

Since this compound lacks a strong chromophore for UV detection, an alternative detection method such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) would be necessary for sensitive detection and quantification. sielc.comresearchgate.netdntb.gov.ua

Table 2: Example HPLC Method Parameters for Alkanolamines and Fatty Acid Esters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or mixed-mode column helixchrom.comthermofisher.com |

| Mobile Phase | Acetonitrile/Water gradient thermofisher.com |

| Detector | ELSD, Mass Spectrometer (MS) sielc.comresearchgate.net |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. osha.govbre.comccsknowledge.com While triethanolamine itself can be challenging to analyze by GC due to its polarity and low volatility, derivatization can make it more amenable to this technique. chromforum.orgchromforum.org

For the analysis of this compound, a preliminary derivatization step might be necessary to increase its volatility and thermal stability. chromforum.org This could involve silylating the remaining hydroxyl groups of the triethanolamine moiety. The linoleate portion is generally suitable for GC analysis. The choice of a suitable capillary column, such as a nonpolar or medium-polarity column, would be crucial for the separation. trajanscimed.com A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the characterization of individual components. bohrium.com For compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited due to the compound's polarity and low volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in separating and identifying triethanolamine and its fatty acid derivatives. In the analysis of triethanolamine esters, which are structurally related to this compound, High-Performance Liquid Chromatography (HPLC) can effectively separate the mono-, di-, and tri-esters based on their polarity. google.com A mass spectrometer then detects these separated components, providing mass-to-charge ratio (m/z) information that allows for their unambiguous identification. For instance, in the analysis of triethanolamine esters of C14 fatty acids, distinct peaks for the mono-, di-, and tri-esters can be resolved chromatographically and their molecular weights confirmed by mass spectrometry. google.com

A typical LC-MS method for analyzing ethanolamines might employ a hydrophilic interaction liquid chromatography (HILIC) column with an isocratic mobile phase, such as acetonitrile and ammonium (B1175870) formate (B1220265) in water. nih.gov The mass spectrometer can be operated in tandem MS (MS/MS) mode to monitor specific precursor-to-product ion transitions, enhancing selectivity and sensitivity. nih.gov For triethanolamine, a characteristic transition that can be monitored is m/z 150.1 → 130.0. nih.gov

| Parameter | Value | Reference |

| Column Type | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov |

| Mobile Phase | Acetonitrile and 5 mM ammonium formate in water (88:12, v/v) | nih.gov |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Precursor Ion (m/z) for Triethanolamine | 150.1 | nih.gov |

| Product Ion (m/z) for Triethanolamine | 130.0 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is generally more suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its salt nature and high molecular weight, which make it non-volatile. However, GC-MS can be employed for the analysis of the constituent parts, triethanolamine and linoleic acid, after derivatization to increase their volatility. For instance, triethanolamine can be derivatized to make its hydroxyl groups amenable to GC analysis. researchgate.net Similarly, the fatty acid portion can be analyzed as its methyl ester (FAME).

Thermal Analysis Methods for Phase Behavior Studies (e.g., DSC, TGA)

Thermal analysis techniques are essential for understanding the phase transitions and thermal stability of materials like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable data on melting points, crystallization behavior, and decomposition temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. For analogous compounds like fatty acid amides derived from vegetable oils, DSC reveals melting temperatures and latent heats of fusion. acs.org These parameters are critical for applications involving phase change. For example, fatty acid amides synthesized from various amines show a trend of increasing melting temperatures with the increasing length of the amine precursor. acs.org

Thermogravimetric Analysis (TGA) monitors the mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a compound. Studies on fatty acid amides have shown that they are typically thermally stable up to 200°C. acs.orgresearchgate.net The decomposition of amine complexes of metal saccharinates, which also involve triethanolamine, proceeds in distinct stages that can be elucidated by TGA. thermofisher.com For this compound, TGA would be used to determine the onset of decomposition and identify any intermediate degradation steps.

Below is a table with representative thermal data for fatty acid amides, which can serve as an analogue for the expected thermal properties of this compound.

| Fatty Acid Amide Precursor Amine | Melting Temperature (°C) | Latent Heat of Fusion (kJ/kg) | Decomposition Onset (°C) |

| Dodecylamine | 75-85 | 120-130 | > 200 |

| Tetradecylamine | 85-95 | 130-140 | > 200 |

| Hexadecylamine | 90-100 | 115-125 | > 200 |

| Octadecylamine | 95-105 | 135-145 | > 200 |

| (Data adapted from studies on fatty acid amides derived from vegetable oils) acs.orgresearchgate.net |

Rheological Characterization of this compound Solutions and Dispersions

Rheology is the study of the flow and deformation of matter. The rheological characterization of this compound solutions and dispersions is critical for applications where flow behavior, viscosity, and viscoelastic properties are important, such as in cosmetics and lubricants.

The rheological behavior of amine soaps like this compound is complex and can be influenced by concentration, temperature, and shear rate. Studies on analogous systems, such as sodium oleate (B1233923) in water, show that these systems can form various liquid crystalline phases with distinct rheological properties. researchgate.net

Steady Shear Rheology is used to measure the viscosity of a solution as a function of shear rate. Solutions of this compound are expected to exhibit non-Newtonian behavior, specifically shear-thinning, where the viscosity decreases with increasing shear rate. This is due to the alignment of self-assembled structures, such as micelles, in the direction of flow.

Oscillatory Rheology provides information on the viscoelastic properties of a material by measuring the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat). For gel-like structures that can be formed by amine soaps at certain concentrations, G' is typically greater than G'' at low frequencies, indicating a predominantly elastic behavior. researchgate.net The crossover point, where G' = G'', provides information about the relaxation time of the system.

The influence of triethanolamine on the rheological properties of heavy crude oils has been studied, demonstrating its ability to act as a flow improver by reducing viscosity. researchgate.net This effect is attributed to the interaction of triethanolamine with the wax crystals in the oil. researchgate.net

Microscopy Techniques for Morphological Analysis of Assembled Structures (e.g., SEM, TEM, DLS)

Microscopy techniques are vital for visualizing the morphology and determining the size of the self-assembled structures, such as micelles or vesicles, that this compound can form in solution.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. thermofisher.com For this compound, SEM could be used to study the morphology of the solid material or the structure of dried films or gels. It reveals information about the shape and surface topography of the sample. thermofisher.com

Transmission Electron Microscopy (TEM) allows for the direct visualization of the internal structure of a sample at a very high resolution. thermofisher.com To study the self-assembled structures of this compound in solution, a sample is typically prepared by depositing a small amount of the solution onto a TEM grid and then either negatively staining or cryogenically freezing it (cryo-TEM). TEM can reveal the shape and size of individual micelles, which can be spherical, worm-like, or form other aggregates. frontiersin.org

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or molecules in suspension. azom.com DLS works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. azom.com The Stokes-Einstein equation is then used to relate the diffusion coefficient of the particles to their hydrodynamic diameter. azom.com DLS is an excellent tool for determining the average size and polydispersity of this compound micelles in a solution. The size of these micelles can be influenced by factors such as concentration and temperature. azom.com

| Technique | Information Obtained | Typical Size Range | Reference |

| SEM | Surface morphology, topography | Nanometers to micrometers | thermofisher.com |

| TEM | Internal structure, shape, and size of assembled structures | Angstroms to micrometers | frontiersin.org |

| DLS | Hydrodynamic diameter, size distribution, polydispersity | Nanometers to micrometers | azom.com |

Environmental Fate and Degradation Studies of Triethanolamine Linoleate

Biodegradation Pathways and Kinetics in Aqueous Environments

The biodegradation of triethanolamine (B1662121) linoleate (B1235992) in aquatic environments is a critical process that determines its persistence and potential impact. The degradation is a two-step process initiated by the cleavage of the ester bond, followed by the separate degradation of the resulting triethanolamine and linoleic acid moieties. This process occurs under both aerobic and anaerobic conditions, though the specific mechanisms and microbial players differ.

Aerobic Degradation Mechanisms

Under aerobic conditions, the biodegradation of triethanolamine linoleate is initiated by the hydrolytic cleavage of the ester linkage, yielding triethanolamine and linoleic acid. nih.govresearchgate.net This initial step can be chemical or enzymatic and significantly improves the rate of biodegradation compared to quaternary ammonium (B1175870) compounds without such linkages. researchgate.netnih.gov Specialized microorganisms then metabolize the resulting products.

Triethanolamine (TEA) Degradation: Aerobic bacteria, such as Pseudomonas pseudoalcaligenes and Alcaligenes faecalis, have been identified as major degraders of TEA. nih.gov The aerobic pathway for TEA can involve its conversion to diethanolamine (B148213) and then ethanolamine, or oxidation via cytochrome P-450-dependent mechanisms in yeasts like Rhodotorula mucilaginosa. d-nb.info Ultimately, these pathways lead to the mineralization of TEA into carbon dioxide, water, and ammonia.

Linoleic Acid Degradation: As a common fatty acid, linoleic acid is readily biodegraded by a wide range of microorganisms. The primary aerobic degradation pathway is β-oxidation, where the fatty acid chain is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA. This acetyl-CoA then enters the citric acid cycle for complete oxidation to carbon dioxide and water.

Anaerobic Degradation Mechanisms

In the absence of oxygen, the degradation of this compound also proceeds, albeit through different metabolic routes. The initial hydrolytic cleavage of the ester bond remains a crucial first step. researchgate.netsintef.no

Triethanolamine (TEA) Degradation: Strictly anaerobic bacteria, such as the homoacetogenic bacterium Acetobacterium sp. (strain LuTria 3), can ferment triethanolamine as a sole source of carbon and energy. nih.gov This process involves a corrinoid-dependent enzymatic reaction that converts TEA into acetaldehyde, which is then further fermented to acetate (B1210297) and ammonia. nih.gov

Linoleic Acid Degradation: The anaerobic degradation of long-chain fatty acids like linoleic acid is a well-established process. It typically involves β-oxidation by syntrophic bacteria, which work in concert with hydrogen-consuming microorganisms like methanogens. The fatty acid is broken down into acetate and hydrogen, which are then converted to methane (B114726) and carbon dioxide by methanogenic archaea. lyellcollection.org

Kinetics Modeling of Biodegradation Processes

The kinetics of this compound degradation are characteristic of esterquats, which are designed for rapid breakdown in the environment. The rate of degradation is influenced by several factors, including temperature, pH, and the microbial community present. nih.govresearchgate.net

Biodegradation kinetic studies on structurally similar esterquats provide insight into the expected behavior of this compound. These compounds generally exhibit rapid primary and ultimate degradation.

| Parameter | Value/Observation | Test System | Reference |

| Primary Degradation Half-Life (DEEDMAC) | 8 - 10 hours | Raw Sewage (Die-away study) | heraproject.com |

| Primary Degradation Half-Life (MDEA-Esterquat) | 7 - 14 hours | Activated Sludge | europa.eu |

| Mineralization Half-Life (MDEA-Esterquat) | 18 - 24 hours | Activated Sludge | europa.eu |

| Removal in Sewage Treatment (HEQ) | >99% | Continuous Activated Sludge | heraproject.com |

| Ready Biodegradability (DEEDMAC) | ~80% in 28 days (CO₂ evolution) | OECD 301B | heraproject.com |

| Ready Biodegradability (TEA) | 96% in 19 days | OECD 301E | santos.com |

This table presents kinetic data for structurally similar esterquats (DEEDMAC, MDEA-Esterquat, HEQ) and the parent amine (TEA) to illustrate the expected rapid biodegradation.

The initial hydrolysis step is often the rate-limiting factor, and its kinetics are highly pH-dependent. nih.gov Subsequent microbial degradation of the hydrolysis products is typically fast. Kinetic models often assume first-order kinetics for the disappearance of the parent compound. europa.eu However, factors such as high initial concentrations can lead to longer lag phases and half-lives. nih.gov

Photodegradation Studies in Aquatic and Atmospheric Systems

Photodegradation is another potential environmental fate process. For this compound, this pathway is primarily influenced by the photochemical properties of its constituent parts.

Direct photolysis of triethanolamine is not expected to be a significant degradation pathway in the environment. nih.gov This is because it does not possess chromophores that absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm). Similarly, fatty acid esters are generally not susceptible to direct aqueous photolysis. epa.gov

However, indirect photodegradation mechanisms can occur.

Photocatalysis: In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, triethanolamine can be oxidized. This process yields various intermediates, including diethanolamine and ethanolamine, before eventual mineralization. psu.edu

Photo-initiated Reactions: In aqueous environments, other molecules can act as photoinitiators. For example, α-keto acids, when photolyzed, can generate radicals that react with fatty acids and alcohols, leading to their degradation. nih.gov

Atmospheric Degradation: If volatilized, triethanolamine is expected to react with photochemically-produced hydroxyl radicals in the atmosphere, with an estimated half-life of about 4 hours. nih.gov While this compound itself has very low volatility, any triethanolamine released through hydrolysis and subsequent aerosolization could undergo this atmospheric degradation.

Hydrolytic Stability and Degradation Products Analysis